3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Overview
Description
3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a chemical compound with the CAS Number: 332099-33-9 . It has a molecular weight of 201.63 . The IUPAC name for this compound is 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is 1S/C7H4ClNO2S/c8-3-2-12-5-1-4(7(10)11)9-6(3)5/h1-2,9H,(H,10,11) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involving 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid are not explicitly mentioned in the search results .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Chemical Synthesis Approaches
A broad spectrum of studies has focused on developing synthetic methods for derivatives of 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, which serve as key intermediates in the synthesis of various heterocyclic compounds. These compounds are crucial for exploring chemical properties and potential applications in materials science, pharmaceuticals, and organic electronics. For instance, the synthesis of thieno[2,3-b]pyrrole-2-carboxylic and 2,4-dicarboxylic acids through reactions involving 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates and thioglycolic acid highlights the compound's versatility in forming heterocyclic structures (Grozav et al., 2019). Similarly, the development of new 4H-thieno[3,2-b]pyrrole-5-carboxamides through reactions with EtNH2 and indole sodium salt underlines the chemical adaptability and importance of this compound in synthesizing complex molecules (Torosyan et al., 2018).
Photochromic Systems and Regioselective Acylation
Development of Photochromic Materials
The compound's derivatives have been explored for their photochromic properties, which are essential for developing materials that change color in response to light. Such materials have applications in optical storage, photo-switching devices, and smart windows. An example is the study on the synthesis of photochromic dihetarylethenes based on thieno[3,2-b]pyrrole, which showcases the potential of these compounds in advanced material science applications (Krayushkin et al., 2002).
Regioselective Acylation Techniques
The exploration of catalysts and conditions for the regioselective acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate highlights the compound's significance in organic synthesis. This research provides valuable insights into manipulating chemical structures for specific applications, demonstrating the compound's role in facilitating targeted synthesis pathways (Yarovenko et al., 2003).
Advanced Heterocyclic Libraries
Combinatorial Chemistry for Drug Discovery
The synthesis of novel heterocyclic combinatorial libraries containing 4H-thieno[3,2-b]pyrrole moieties through parallel solution-phase synthesis highlights the compound's utility in drug discovery and development. This approach allows for the rapid generation of diverse molecular libraries for screening potential therapeutic agents, underscoring the compound's value in medicinal chemistry (Ilyin et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S/c8-3-2-12-5-1-4(7(10)11)9-6(3)5/h1-2,9H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGNVONVURZBLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1SC=C2Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619863 | |
Record name | 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
CAS RN |
332099-33-9 | |
Record name | 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332099-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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